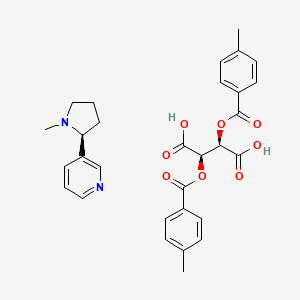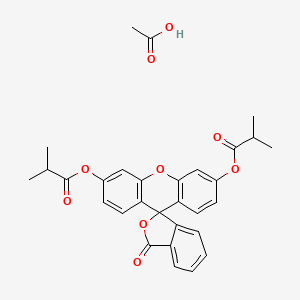
5(6)-Carboxyfluorescein Diisobutyrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This would typically include the compound’s chemical formula, its structure, and its physical appearance .
Molecular Structure Analysis
This involves examining the arrangement of atoms in the molecule and the chemical bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its chemical properties .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Fluorescent Probes
“5(6)-Carboxyfluorescein Diisobutyrate” is a type of fluorescent probe . Fluorescent probes are sensitive, selective, and non-toxic in detection, providing a new solution in biomedical, environmental monitoring, and food safety . They have unique optical properties and high sensitivity , making them widely used in various fields.
Biomedical Applications
In the biomedical field, fluorescent probes like “5(6)-Carboxyfluorescein Diisobutyrate” are used to detect biomolecules or molecular activities within cells through fluorescence signals . This allows for the visualization and tracking of these molecules, aiding in the understanding of biological processes and the diagnosis of diseases.
Environmental Monitoring
Fluorescent probes are also used in environmental monitoring . They can detect specific chemicals or pollutants in the environment, providing valuable data for environmental assessments and pollution control strategies.
Food Safety
In the realm of food safety, fluorescent probes can be used to detect harmful substances or contaminants in food . This can help ensure the safety and quality of food products.
Design and Synthesis of New Materials
The design and synthesis of new materials often involve the use of fluorescent probes . These probes can help researchers understand the properties and behaviors of these materials at the molecular level.
Disease Diagnosis
Fluorescent probes can be used in the diagnosis of diseases . For example, they can be used to detect specific biomarkers associated with certain diseases, aiding in early detection and treatment.
Drug Delivery
In drug delivery, fluorescent probes can be used to track the delivery and release of drugs within the body . This can help optimize drug delivery strategies and improve treatment outcomes.
Breath Analysis
There is ongoing research into the use of fluorescent probes in breath analysis for disease diagnosis . The concept is based on the premise that volatile organic compounds (VOCs) in human breath are indicators of metabolic processes and diseases .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
acetic acid;[6'-(2-methylpropanoyloxy)-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24O7.C2H4O2/c1-15(2)25(29)32-17-9-11-21-23(13-17)34-24-14-18(33-26(30)16(3)4)10-12-22(24)28(21)20-8-6-5-7-19(20)27(31)35-28;1-2(3)4/h5-16H,1-4H3;1H3,(H,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSBURABNGJYNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)OC(=O)C(C)C)C5=CC=CC=C5C(=O)O3.CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661855 |
Source


|
| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
287111-44-8 |
Source


|
| Record name | Acetic acid--3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl bis(2-methylpropanoate) (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


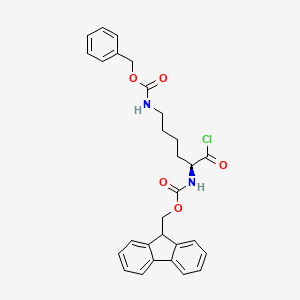
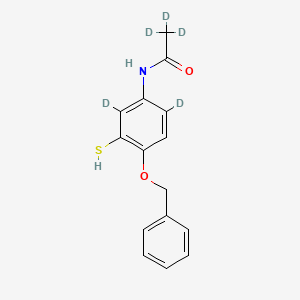
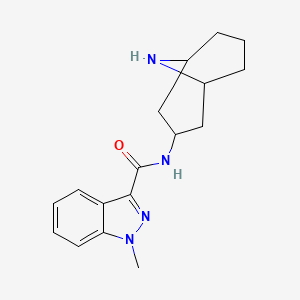
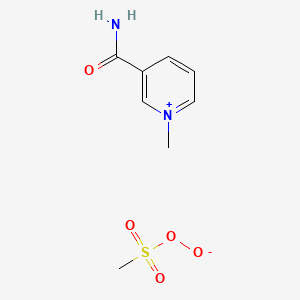


![7-Aminosuccinylbenzo[a]pyrene](/img/structure/B562196.png)
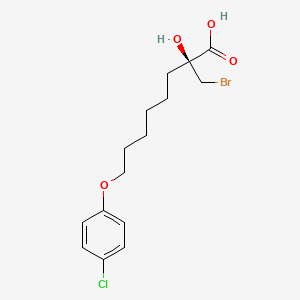
![1-{[4-Methyl-3-(trimethylstannyl)benzoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B562199.png)
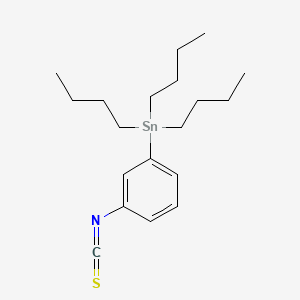
![(2S,3Ar,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B562202.png)

